Noricaritin

Descripción general

Descripción

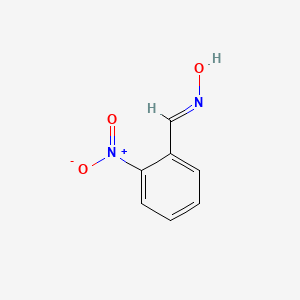

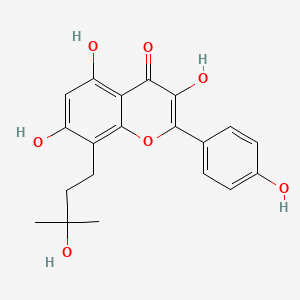

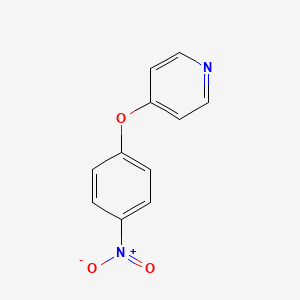

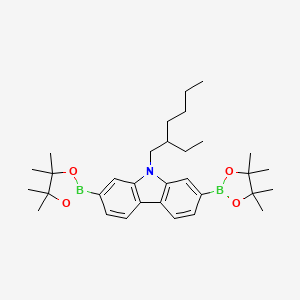

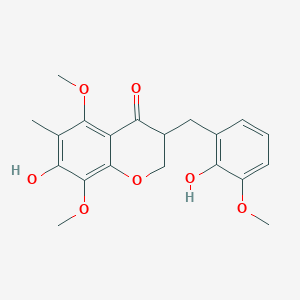

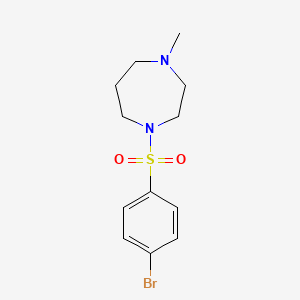

- Noricaritin (CAS No. 5240-95-9) pertenece a la clase de compuestos flavonoides.

- Se deriva naturalmente de la raíz de Epimedium brevicornu Maxim, una planta conocida comúnmente como “yinyanghuo” o “hierba de cabra cornuda”.

- Los flavonoides están ampliamente distribuidos en las plantas y exhiben diversas actividades biológicas.

Mecanismo De Acción

- El mecanismo exacto mediante el cual Noricaritin ejerce sus efectos sigue siendo un área activa de investigación.

- Los objetivos moleculares y las vías implicadas aún no se han dilucidado por completo.

Análisis Bioquímico

Biochemical Properties

Noricaritin plays a significant role in biochemical reactions due to its flavonoid structure. It interacts with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to extracellular matrix proteins, which promotes cell proliferation in lung tissue . Additionally, it inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These interactions highlight the compound’s potential in modulating inflammatory responses and promoting tissue repair.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to inhibit the production of proinflammatory cytokines and chemokines in human lung epithelial cells . This suggests that this compound may play a role in reducing inflammation and promoting cellular homeostasis. Additionally, this compound’s interaction with extracellular matrix proteins can lead to increased cell proliferation, particularly in lung tissue .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to extracellular matrix proteins, which promotes cell proliferation in lung tissue . It also inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These molecular interactions suggest that this compound may modulate inflammatory responses and promote tissue repair by influencing key signaling pathways and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been shown to possess flavonoid properties and acts as a nutrient . It binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These temporal effects suggest that this compound may have long-term benefits in modulating inflammatory responses and promoting tissue repair.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound possesses flavonoid properties and acts as a nutrient . It binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These dosage effects suggest that this compound may have potential therapeutic applications in modulating inflammatory responses and promoting tissue repair.

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These metabolic interactions suggest that this compound may play a role in modulating metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These transport and distribution mechanisms suggest that this compound may have potential therapeutic applications in modulating inflammatory responses and promoting tissue repair.

Subcellular Localization

The subcellular localization of this compound involves its targeting to specific compartments or organelles within cells. It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These subcellular localization mechanisms suggest that this compound may have potential therapeutic applications in modulating inflammatory responses and promoting tissue repair.

Métodos De Preparación

- Las rutas sintéticas para Noricaritin implican transformaciones químicas a partir de compuestos precursores.

- Desafortunadamente, los métodos sintéticos específicos y las condiciones de reacción para this compound no están fácilmente disponibles en la literatura.

- Los métodos de producción industrial pueden variar, pero la extracción de especies de Epimedium sigue siendo un enfoque común.

Análisis De Reacciones Químicas

- Es probable que Noricaritin experimente diversas reacciones debido a su estructura de flavonoide.

- Las reacciones comunes incluyen oxidación, reducción y sustitución.

- Los reactivos y las condiciones dependen de la transformación específica, pero pueden intervenir reactivos generales como agentes oxidantes (p. ej., KMnO₄), agentes reductores (p. ej., NaBH₄) y ácidos de Lewis (p. ej., AlCl₃).

- Los productos principales podrían incluir derivados hidroxilados o formas conjugadas.

Aplicaciones Científicas De Investigación

- Noricaritin ha despertado interés en varios campos científicos:

Medicina: Posibles efectos terapéuticos para enfermedades autoinmunes y crecimiento óseo.

Propiedades antiinflamatorias: Inhibe las citocinas proinflamatorias y las quimiocinas en las células epiteliales pulmonares humanas.

Estabilización de proteínas de choque térmico: Previene la desnaturalización de proteínas de choque térmico.

Investigación del cáncer: Investigado por sus propiedades anticancerígenas.

Comparación Con Compuestos Similares

- La singularidad de Noricaritin radica en su estructura de flavonoide y sus actividades biológicas específicas.

- Compuestos similares incluyen otros flavonoides que se encuentran en las especies de Epimedium, como la icariína y la epimedina .

Propiedades

IUPAC Name |

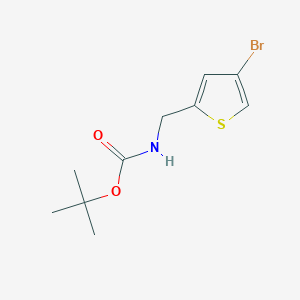

3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-20(2,26)8-7-12-13(22)9-14(23)15-16(24)17(25)18(27-19(12)15)10-3-5-11(21)6-4-10/h3-6,9,21-23,25-26H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGVBHDTGZUEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)

![(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3029018.png)